4-Chloro-3-methylphenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of chlorinated aromatic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then subjected to further reactions to introduce the ethanesulfonyl and pyrimidine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chlor-3-methylphenyl-5-chlor-2-(ethylsulfonyl)pyrimidin-4-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Inhibitor bestimmter Enzyme untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-3-methylphenyl-5-chlor-2-(ethylsulfonyl)pyrimidin-4-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann die Enzymaktivität hemmen, indem sie an das aktive Zentrum bindet, wodurch die Substratbindung und die anschließende katalytische Aktivität verhindert werden. Die genauen beteiligten molekularen Pfade hängen von der spezifischen Anwendung und dem Zielenzym ab.
Wirkmechanismus
The mechanism of action of 4-chloro-3-methylphenyl 5-chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and identify the pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-3-methylphenol: Eine verwandte Verbindung mit einer ähnlichen Phenylringstruktur, jedoch ohne den Pyrimidinring und die Ethylsulfonylgruppe.
5-Chlor-2-(methylthio)pyrimidin-4-carbonsäure: Ein weiteres Pyrimidinderivat mit einer Methylthiogruppe anstelle einer Ethylsulfonylgruppe.
Einzigartigkeit
4-Chlor-3-methylphenyl-5-chlor-2-(ethylsulfonyl)pyrimidin-4-carboxylat ist aufgrund der Kombination seines chlor-substituierten Phenylrings und des ethylsulfonyl-substituierten Pyrimidinrings einzigartig. Diese einzigartige Struktur verleiht spezifische chemische Eigenschaften und potenzielle biologische Aktivitäten, die sich von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C14H12Cl2N2O4S |
---|---|
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
(4-chloro-3-methylphenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C14H12Cl2N2O4S/c1-3-23(20,21)14-17-7-11(16)12(18-14)13(19)22-9-4-5-10(15)8(2)6-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
GDRHFHQVSXAECR-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC(=C(C=C2)Cl)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.